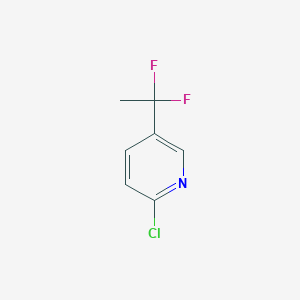

2-Chloro-5-(1,1-difluoroethyl)pyridine

Description

Properties

IUPAC Name |

2-chloro-5-(1,1-difluoroethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2N/c1-7(9,10)5-2-3-6(8)11-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIPDOKCSQCJWNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(C=C1)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101284977 | |

| Record name | 2-Chloro-5-(1,1-difluoroethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101284977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353777-55-5 | |

| Record name | 2-Chloro-5-(1,1-difluoroethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353777-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(1,1-difluoroethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101284977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-(1,1-difluoroethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-5-(1,1-difluoroethyl)pyridine CAS number and chemical identifiers

An In-depth Technical Guide to 2-Chloro-5-(1,1-difluoroethyl)pyridine

Abstract: This document provides a comprehensive technical overview of 2-Chloro-5-(1,1-difluoroethyl)pyridine, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Fluorinated pyridines are crucial structural motifs that can enhance the metabolic stability, binding affinity, and bioavailability of bioactive molecules. This guide details the core chemical identifiers, physicochemical properties, plausible synthetic strategies, and potential applications of this specific building block. Furthermore, it outlines critical safety and handling protocols based on structurally analogous compounds and presents a representative experimental workflow for its utilization in cross-coupling reactions, providing researchers and drug development professionals with a foundational resource for their work.

Core Chemical Identity and Physicochemical Properties

2-Chloro-5-(1,1-difluoroethyl)pyridine is a substituted pyridine derivative. The presence of a chlorine atom at the 2-position and a 1,1-difluoroethyl group at the 5-position makes it a versatile intermediate for further chemical modification, particularly in building complex molecular architectures.

Chemical Identifiers

The primary identifiers for 2-Chloro-5-(1,1-difluoroethyl)pyridine are summarized below for unambiguous identification and database referencing.

| Identifier | Value | Source |

| CAS Number | 1353777-55-5 | [1] |

| Molecular Formula | C₇H₆ClF₂N | [1][2] |

| Molecular Weight | 177.58 g/mol | [1] |

| Monoisotopic Mass | 177.01569 Da | [2] |

| IUPAC Name | 2-chloro-5-(1,1-difluoroethyl)pyridine | [2] |

| Canonical SMILES | CC(C1=CN=C(C=C1)Cl)(F)F | [2] |

| InChI | InChI=1S/C₇H₆ClF₂N/c1-7(9,10)5-2-3-6(8)11-4-5/h2-4H,1H₃ | [2] |

| InChIKey | MIPDOKCSQCJWNE-UHFFFAOYSA-N | [2] |

Physicochemical Properties

Detailed experimental data for this specific compound is not widely published. The properties listed are a combination of predicted values and data from analogous structures, which should be used as a guideline pending experimental verification.

| Property | Value | Notes |

| Predicted XlogP | 2.6 | A measure of lipophilicity, calculated by PubChem.[2] |

| Physical Form | Likely a liquid or low-melting solid | Based on similar structures like 2-Chloro-5-(trifluoromethyl)pyridine (m.p. 32-34 °C).[3] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, Methanol, Dichloromethane). | Based on general properties of similar heterocyclic compounds. |

Synthesis and Reactivity

A hypothetical, yet chemically sound, approach could start from 2-chloro-5-acetylpyridine. The key transformation is the conversion of the acetyl group's carbonyl to a difluoromethylene group. This is typically achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or other modern fluorinating reagents. The chlorine atom at the 2-position is relatively stable under these conditions but can serve as a reactive handle for subsequent reactions.

Caption: Proposed synthesis of the title compound via fluorination.

Applications in Research and Development

Halogenated and fluorinated pyridines are cornerstone building blocks in modern drug discovery.[4] The 2-chloropyridine moiety is a classic precursor for nucleophilic aromatic substitution and, more importantly, for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). These reactions allow for the facile introduction of carbon, nitrogen, and oxygen-based substituents at the 2-position.

The 1,1-difluoroethyl group is a bioisostere of other functional groups and is often introduced to modulate a molecule's physicochemical properties. It can improve metabolic stability by blocking potential sites of oxidation and can enhance binding to target proteins through favorable electrostatic interactions. Therefore, 2-Chloro-5-(1,1-difluoroethyl)pyridine is an ideal starting point for creating libraries of novel compounds for screening in various therapeutic areas, including oncology and infectious diseases.[4][5]

Caption: Role as a building block in Suzuki cross-coupling reactions.

Safety and Handling

No specific GHS classification is available for 2-Chloro-5-(1,1-difluoroethyl)pyridine. The following information is extrapolated from safety data sheets of structurally similar compounds, such as 2-Chloro-5-fluoropyridine and 2-Chloro-5-(trifluoromethyl)pyridine, and should be treated as a guideline.[3][6] A thorough risk assessment should be conducted before handling.

| Hazard Class | Statement |

| Acute Toxicity | May be harmful if swallowed or inhaled.[7] |

| Skin Corrosion/Irritation | Causes skin irritation.[7][8] |

| Eye Damage/Irritation | Causes serious eye irritation or damage.[6][8] |

| STOT-SE | May cause respiratory irritation.[7] |

Precautionary Measures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8][9]

-

Handling: Avoid breathing vapors or dust. Wash hands thoroughly after handling. Keep away from ignition sources.[6][7]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[7]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Chloro-5-(1,1-difluoroethyl)pyridine with an arylboronic acid.

Objective: To synthesize a 2-aryl-5-(1,1-difluoroethyl)pyridine derivative.

Methodology:

-

Reactor Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-Chloro-5-(1,1-difluoroethyl)pyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.).

-

Rationale: The reaction is performed under anhydrous conditions to prevent the decomposition of the catalyst and boronic acid. The excess boronic acid drives the reaction to completion, and the base is essential for the transmetalation step of the catalytic cycle.

-

-

Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

-

Rationale: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen and can be deactivated through oxidation.

-

-

Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the vial. Then, add an anhydrous solvent system (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v).

-

Rationale: Pd(PPh₃)₄ is a common and effective pre-catalyst for Suzuki couplings. The solvent system is chosen to dissolve both the organic and inorganic reagents.

-

-

Reaction: Place the vial in a preheated oil bath at 80-100 °C and stir vigorously for 4-12 hours.

-

Rationale: Heating is required to overcome the activation energy of the catalytic cycle, particularly the oxidative addition of the chloropyridine to the Pd(0) center.

-

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Rationale: In-process controls are critical to ensure the reaction has gone to completion and to determine the optimal reaction time, preventing byproduct formation from prolonged heating.

-

-

Workup and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

References

-

PubChemLite. 2-chloro-5-(1,1-difluoroethyl)pyridine. Available from: [Link].

-

Oakwood Chemical. 2-Chloro-5-(1,1-difluoroethyl)pyridine. Available from: [Link].

-

PubChemLite. 5-chloro-2-(1,1-difluoroethyl)pyridine. Available from: [Link].

-

PubChem. 2-Chloro-5-fluoropyridine. Available from: [Link].

-

PubChemLite. 2-(chloromethyl)-5-(1,1-difluoroethyl)pyridine. Available from: [Link].

-

PubChem. 2-Chloro-5-(difluoromethoxy)pyrimidine. Available from: [Link].

-

PubChem. 2-Chloro-5-(chloromethyl)pyridine. Available from: [Link].

- Google Patents. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

- Google Patents. CN102532007A - Method for preparing 2-chloro-5-substituted pyridine.

-

ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Available from: [Link].

-

PubChem. 2-Chloro-5-nitropyridine. Available from: [Link].

- Google Patents. EP0373463A2 - Process for the preparation of 2-chloro-5-chloromethyl pyridine.

- Google Patents. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.

-

PubMed. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents. Available from: [Link].

-

Asian Journal of Chemistry. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Available from: [Link].

-

Autechaux. Understanding the Application of 2,5-Dichloropyridine in Pharmaceutical Synthesis. Available from: [Link].

Sources

- 1. 2-Chloro-5-(1,1-difluoroethyl)pyridine [oakwoodchemical.com]

- 2. PubChemLite - 2-chloro-5-(1,1-difluoroethyl)pyridine (C7H6ClF2N) [pubchemlite.lcsb.uni.lu]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

Technical Guide: Physicochemical Properties & Utility of 2-Chloro-5-(1,1-difluoroethyl)pyridine

[1]

Executive Summary

2-Chloro-5-(1,1-difluoroethyl)pyridine (CAS 1003864-67-0) represents a critical scaffold in modern agrochemical and medicinal chemistry.[1][2] It serves as the lipophilic anchor for the systemic insecticide Flupyradifurone (Sivanto™).[2] Its value lies in the 1,1-difluoroethyl moiety , which acts as a metabolic block and a lipophilic bioisostere for standard alkyl groups, significantly enhancing membrane permeability and half-life in biological systems.

This guide provides a comprehensive technical breakdown of the molecule's architecture, physicochemical profile, and synthetic utility, designed for researchers optimizing lead compounds.[2]

Part 1: Molecular Architecture & Identification[1]

The molecule consists of a pyridine core substituted at the C2 position with a chlorine atom (a reactive handle) and at the C5 position with a 1,1-difluoroethyl group (a physicochemical modulator).[2]

| Identifier | Details |

| IUPAC Name | 2-Chloro-5-(1,1-difluoroethyl)pyridine |

| CAS Number | 1003864-67-0 |

| Molecular Formula | |

| SMILES | CC(F)(F)c1ccc(Cl)nc1 |

| InChI Key | MIPDOKCSQCJWNE-UHFFFAOYSA-N |

| Structural Class | Halogenated Heterocycle / Gem-difluoroalkane |

Structural Significance[1][2][5]

-

The "Fluorine Effect": The gem-difluoro group (

) introduces a significant dipole moment while maintaining a steric profile similar to a methylene group (bioisosterism).[1][2] It lowers the basicity of the pyridine nitrogen, reducing non-specific binding and improving oral bioavailability.[2] -

The "Reactive Handle": The chlorine at C2 is activated for Nucleophilic Aromatic Substitution (

) due to the electron-withdrawing nature of the pyridine nitrogen and the inductive effect of the difluoroethyl group at C5.[2]

Part 2: Physicochemical Profile[3]

The following data aggregates experimental baselines and high-confidence predictive models (ACD/Labs, EPISuite) essential for handling and formulation.

Table 1: Physical & Chemical Properties[1][6][7]

| Property | Value / Range | Technical Context |

| Molecular Weight | 177.58 g/mol | Small molecule fragment space (<300 Da).[1][2] |

| Physical State | Low-melting Solid / Liquid | Typically an oil or semi-solid at RT due to fluorine disrupting crystal packing.[1][2] |

| Boiling Point | ~205°C (Predicted) | High BP suggests stability, but volatility is sufficient for GC analysis.[2] |

| Density | 1.28 ± 0.06 g/cm³ | Higher than non-fluorinated analogs due to heavy halogen atoms.[2] |

| LogP (Octanol/Water) | 2.4 – 2.6 | Critical Parameter: Indicates moderate lipophilicity, ideal for crossing biological membranes (e.g., insect cuticle or BBB).[2] |

| pKa (Conjugate Acid) | ~0.5 – 1.0 | Very weak base.[2] The EWG effect of |

| Solubility | DCM, EtOAc, Methanol | High solubility in organic solvents; low aqueous solubility.[2] |

Part 3: Synthetic Accessibility & Reactivity

Synthesis Workflow (The "Deoxofluor" Route)

While industrial routes often employ halogen exchange, the most robust laboratory-scale synthesis involves the deoxyfluorination of the corresponding ketone.[2]

Reaction Logic:

-

Reagent: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST.[1][2]

-

Mechanism: Nucleophilic fluorination of the carbonyl carbon followed by elimination of the oxygen.[1][2]

DOT Diagram: Synthesis & Derivatization Logic

Caption: Synthesis of the core via deoxyfluorination and subsequent divergence into agrochemical (SnAr) or medicinal (Pd-coupling) pathways.[2]

Experimental Protocol: Nucleophilic Aromatic Substitution ( )

Objective: Functionalization of the C2 position, mimicking the synthesis of Flupyradifurone.

Safety Warning: Pyridine derivatives are potential irritants.[1][2] Perform all steps in a fume hood.

Reagents:

-

Substrate: 2-Chloro-5-(1,1-difluoroethyl)pyridine (1.0 eq)[1][2]

-

Nucleophile: Primary/Secondary Amine (e.g., 2,2-difluoroethylamine) (1.2 eq)[2]

-

Base:

or -

Solvent: Acetonitrile (MeCN) or DMF (Dry)[2]

Step-by-Step Methodology:

-

Preparation: In a dry reaction vial, dissolve 1.0 mmol of 2-Chloro-5-(1,1-difluoroethyl)pyridine in 5 mL of anhydrous MeCN.

-

Activation: Add 2.0 mmol of anhydrous

. Stir for 10 minutes at Room Temperature (RT) to ensure base dispersion. -

Addition: Add 1.2 mmol of the amine nucleophile dropwise.

-

Reaction:

-

Standard: Heat to 80°C (reflux) for 4–6 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc 4:1) or LC-MS.[2] The starting material (Rt ~1.5 min) should disappear, replaced by the more polar product.

-

-

Workup:

-

Validation:

Part 4: Application Context

Agrochemical Design (Flupyradifurone)

This molecule is the structural parent of the butenolide class of insecticides.[2][3][4]

-

Mechanism: Agonist of insect nicotinic acetylcholine receptors (nAChR).[1][2]

-

Role of Core: The 1,1-difluoroethyl group provides the necessary lipophilicity to penetrate the insect cuticle while preventing oxidative metabolism (P450 blockage) that would occur with a simple ethyl group.[2]

Medicinal Chemistry (Bioisosterism)

Researchers use this core to replace:

References

-

Jeschke, P. (2016).[2] The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem, 17(8), 662-694.[2] Link[2]

-

Nauen, R., et al. (2015).[2] Flupyradifurone: a brief profile of a new butenolide insecticide. Pest Management Science, 71(6), 850-862.[2] Link[2]

-

PubChem. (2025).[1][2][3][5] Compound Summary: 2-Chloro-5-(1,1-difluoroethyl)pyridine.[1][2][6][7][8] National Library of Medicine.[1][2] Link

-

Bayer CropScience AG. (2010).[1][2] Patent WO2010051926: Process for preparing 2-chloro-5-(1,1-difluoroethyl)pyridine.[1][2] Link[2]

Sources

- 1. 2-Chloro-5-hydroxypyridine | C5H4ClNO | CID 819821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Flupyradifurone - Wikipedia [en.wikipedia.org]

- 3. Flupyradifurone | C12H11ClF2N2O2 | CID 16752772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Flupyradifurone (Ref: BYI 02960) [sitem.herts.ac.uk]

- 5. 2-Chloro-5-(difluoromethyl)pyridine 97 71701-99-0 [sigmaaldrich.com]

- 6. 2-Chloro-5-(1,1-difluoroethyl)pyridine,1353777-55-5 [rovathin.com]

- 7. PubChemLite - 2-chloro-5-(1,1-difluoroethyl)pyridine (C7H6ClF2N) [pubchemlite.lcsb.uni.lu]

- 8. PubChemLite - 2-(chloromethyl)-5-(1,1-difluoroethyl)pyridine (C8H8ClF2N) [pubchemlite.lcsb.uni.lu]

Technical Guide: Molecular Architecture & Utility of 2-Chloro-5-(1,1-difluoroethyl)pyridine

[1]

Executive Summary

2-Chloro-5-(1,1-difluoroethyl)pyridine (C₇H₆ClF₂N) represents a high-value fluorinated heterocyclic building block in modern medicinal chemistry and agrochemical synthesis.[1][2] Its structural significance lies in the 1,1-difluoroethyl moiety , a non-classical bioisostere for carbonyl (C=O) and ethyl groups. This motif offers a unique combination of metabolic stability, lipophilicity modulation, and reduced basicity of the pyridine nitrogen, making it a critical intermediate for optimizing drug-like properties (DMPK) in kinase inhibitors and GPCR ligands.

This guide provides a comprehensive technical analysis of its structural properties, validated synthetic protocols, and strategic applications in structure-activity relationship (SAR) studies.

Part 1: Structural Identity & Physicochemical Profile[3]

Molecular Specifications

The molecule consists of a pyridine ring substituted at the 2-position with a chlorine atom and at the 5-position with a 1,1-difluoroethyl group. The fluorine atoms at the benzylic position (relative to the heterocycle) significantly alter the electronic landscape of the ring compared to its non-fluorinated ethyl analog.

| Property | Specification |

| IUPAC Name | 2-Chloro-5-(1,1-difluoroethyl)pyridine |

| Molecular Formula | C₇H₆ClF₂N |

| Molecular Weight | 177.58 g/mol |

| PubChem CID | 88543264 |

| Key Functional Groups | 2-Chloropyridine (electrophile), gem-Difluoro (metabolic blocker) |

| Estimated LogP | ~2.6 (Lipophilic) |

| H-Bond Acceptors | 3 (N, F, F) |

| Rotatable Bonds | 1 (C5–C(F2)CH3 bond) |

Electronic & Conformational Analysis

-

The "Fluorine Effect": The gem-difluoro group exerts a strong electron-withdrawing inductive effect (-I).[1] This reduces the electron density of the pyridine ring, making the C2-position more susceptible to nucleophilic aromatic substitution (SₙAr) compared to 2-chloro-5-ethylpyridine.[1]

-

Basicity Modulation: The pKa of the pyridine nitrogen is lowered by the difluoroethyl group, reducing the likelihood of protonation at physiological pH. This is a crucial tactic in drug design to improve membrane permeability and reduce hERG channel affinity (often associated with basic amines).[1]

-

Conformation: The C–CF₂–CH₃ bond adopts a specific conformation to minimize steric repulsion with the pyridine ring protons, often placing the methyl group out of the aromatic plane, adding 3D character to the molecule.

Part 2: Synthetic Architecture

The synthesis of 2-Chloro-5-(1,1-difluoroethyl)pyridine typically proceeds via the deoxyfluorination of the corresponding ketone.[1] This transformation requires strict safety protocols due to the use of fluorinating agents.[1]

Primary Synthesis Route: Deoxyfluorination

Precursor: 1-(6-Chloropyridin-3-yl)ethan-1-one (2-Chloro-5-acetylpyridine).[1] Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).[1] Solvent: Anhydrous Dichloromethane (DCM).[1]

Protocol 1: DAST-Mediated Fluorination

Note: This reaction generates HF.[1] Perform in a fume hood with HF-compatible safety gear.

-

Preparation: Charge a flame-dried, nitrogen-purged reaction vessel (Teflon or plasticware preferred due to HF generation) with 2-Chloro-5-acetylpyridine (1.0 eq) and anhydrous DCM (0.2 M concentration).

-

Addition: Cool the solution to 0°C . Slowly add DAST (2.5 eq) dropwise via syringe.[1] Critical: Exothermic reaction; control addition rate to maintain temperature <5°C.[1]

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor via TLC or LC-MS (Target mass: 177.58 Da).[1]

-

Quenching (Hazardous): Cool the mixture back to 0°C. Very slowly quench by adding saturated aqueous NaHCO₃. Vigorous effervescence (CO₂) will occur.[1]

-

Workup: Extract with DCM (3x). Wash combined organics with water and brine.[1] Dry over Na₂SO₄ and concentrate in vacuo.

-

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Visualization of Synthetic Pathway

The following diagram illustrates the retrosynthetic logic and forward synthesis.

Figure 1: Deoxyfluorination pathway converting the acetyl group to the 1,1-difluoroethyl moiety.[1]

Part 3: Reactivity & Functionalization

The 2-chloro position serves as a versatile "handle" for further elaboration.[1][3] The molecule is designed to be a "right-hand side" building block, where the difluoroethyl group remains intact while the pyridine ring is coupled to a core scaffold.

Cross-Coupling Capabilities

The electron-deficient nature of the pyridine ring (enhanced by the difluoroethyl group) facilitates oxidative addition of Palladium(0) species.

| Reaction Type | Reagents | Outcome | Mechanism Note |

| Suzuki-Miyaura | Aryl Boronic Acid, Pd(dppf)Cl₂, K₂CO₃ | Biaryl formation | Excellent yield due to activated C-Cl bond.[1] |

| Buchwald-Hartwig | Primary/Secondary Amine, Pd₂dba₃, XPhos | C–N Bond formation | Used to attach amino-scaffolds.[1] |

| SₙAr Displacement | Alkoxides/Amines, NaH or DIPEA, Heat | Ether/Amine formation | Facile due to -I effect of Fluorine at C5. |

Experimental Workflow: Suzuki Coupling Example

Objective: Coupling 2-Chloro-5-(1,1-difluoroethyl)pyridine with Phenylboronic acid.

-

Mix: Combine the chloropyridine (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in 1,4-Dioxane/Water (4:1).

-

Catalyst: Add Pd(dppf)Cl₂ (5 mol%). Degas with Nitrogen for 10 mins.

-

Heat: Heat to 90°C for 4 hours.

-

Isolate: The 1,1-difluoroethyl group remains stable under these basic, aqueous conditions.

Part 4: Medicinal Chemistry Applications[7][8][9][10][11]

Bioisosterism: The "Magic Difluoro" Effect

In drug discovery, replacing a carbonyl (C=O) or a methyl/ethyl group with a 1,1-difluoroethyl group is a strategic modification.

-

Metabolic Stability: The C–F bond (approx. 116 kcal/mol) is stronger than the C–H bond.[1] The gem-difluoro substitution blocks metabolic oxidation at the benzylic position (a common "soft spot" for CYP450 enzymes).[1]

-

Lipophilicity: The introduction of fluorine increases lipophilicity (LogP) without significantly increasing steric bulk, aiding in blood-brain barrier (BBB) penetration.[1]

-

Hydrogen Bonding: Unlike a carbonyl oxygen, the difluoro group is a poor hydrogen bond acceptor, which can be useful if the carbonyl was causing off-target binding or poor permeability.

Application Logic Diagram

Figure 2: Strategic rationale for incorporating the 1,1-difluoroethyl motif in lead optimization.

References

-

Bioisosteres in Drug Design: Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [1]

-

Synthesis of Fluorinated Pyridines: Middleton, W. J. (1975).[1] New fluorinating reagents.[1][4][5][6] Dialkylaminosulfur trifluorides. The Journal of Organic Chemistry (DAST Reagent Seminal Paper). [1]

-

PubChem Compound Summary: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 88543264, 2-chloro-5-(1,1-difluoroethyl)pyridine. [1]

-

Metabolic Stability of Gem-Difluoro Groups: Hagmann, W. K. (2008).[1] The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

Sources

- 1. 2-Chloro-5-fluoropyridine | C5H3ClFN | CID 2782801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 2-chloro-5-(1,1-difluoroethyl)pyridine (C7H6ClF2N) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

Thermal stability of 2-Chloro-5-(1,1-difluoroethyl)pyridine

Abstract

2-Chloro-5-(1,1-difluoroethyl)pyridine is a halogenated heterocyclic compound with significant potential as a building block in the synthesis of novel agrochemicals and pharmaceuticals. As with any reactive intermediate, a thorough understanding of its thermal stability is paramount for ensuring safe handling, defining storage conditions, and designing robust synthetic processes. This technical guide provides a comprehensive framework for assessing the thermal stability of this specific molecule. In the absence of extensive publicly available experimental data for this compound, this document leverages information from structural analogs and outlines the critical analytical methodologies required for empirical determination. We present detailed, field-proven protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), explain the causality behind experimental choices, and provide a logical workflow for data interpretation. This guide is intended for researchers, chemists, and process safety professionals who require a deep, practical understanding of how to characterize and manage the thermal properties of 2-Chloro-5-(1,1-difluoroethyl)pyridine.

Introduction: The Criticality of Thermal Stability

The utility of a chemical intermediate is intrinsically linked to its stability. For 2-Chloro-5-(1,1-difluoroethyl)pyridine, the presence of a chlorinated pyridine ring and a difluoroalkyl group creates a molecule with valuable synthetic handles, but also introduces potential thermal liabilities. Thermal stability is not an abstract parameter; it dictates:

-

Process Safety: Uncontrolled exothermic decomposition can lead to thermal runaway events, posing significant risks to personnel and equipment.

-

Storage and Shelf-Life: The maximum safe storage temperature and expected shelf-life are direct functions of the compound's decomposition kinetics.

-

Reaction Control: Knowledge of decomposition onset temperatures is crucial for setting maximum temperature limits for synthetic reactions, preventing yield loss and the formation of hazardous byproducts.

This guide provides the necessary theoretical grounding and practical methodologies to empirically determine these critical parameters.

Predicted Decomposition Profile and Structural Considerations

While specific thermal analysis data for 2-Chloro-5-(1,1-difluoroethyl)pyridine is not widely published, we can predict its likely thermal behavior by examining its constituent parts and structurally related molecules.

The molecule consists of a pyridine ring, a C-Cl bond, and a C-(CF2)-C moiety. Upon heating, the bonds with the lowest dissociation energy are expected to cleave first. Hazardous decomposition products are likely to arise from the fragmentation of the molecule. Based on the thermal decomposition of similar halogenated pyridines, one can anticipate the evolution of toxic and corrosive gases.[1][2]

Anticipated Hazardous Decomposition Products:

-

Carbon oxides (CO, CO₂)

-

Nitrogen oxides (NOx)

-

Hydrogen chloride (HCl) gas

-

Hydrogen fluoride (HF) gas

The presence of both chlorine and fluorine suggests that a mixture of acidic gases will be liberated, necessitating special considerations for materials of construction and scrubbing of off-gases in a large-scale setting.

Core Methodologies for Thermal Stability Assessment

A multi-technique approach is essential for a comprehensive thermal hazard assessment. The two primary techniques, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide complementary information.[3]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is the cornerstone of thermal stability screening because it directly detects exothermic or endothermic events.

-

Causality: We use DSC first to identify the temperature at which decomposition begins (onset temperature of the exotherm). This value represents the "red line" for process and storage temperatures. It also reveals other thermal events like melting, which can be important for understanding the material's physical state.[4]

-

Self-Validation: A sharp, significant exotherm is a clear and unambiguous indicator of a decomposition event. The magnitude of the exotherm (enthalpy, in J/g) provides a quantitative measure of the energy released, which is critical for thermal runaway calculations.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate.[3]

-

Causality: TGA is used to determine when and how much mass is lost during decomposition. By correlating the mass loss steps with the thermal events observed in DSC, we can build a more complete picture of the decomposition process. For example, a mass loss step occurring at the same temperature as a DSC exotherm confirms that the event is a decomposition reaction.

-

Self-Validation: The percentage of mass lost should correspond to the expected fragmentation. A final residual mass can indicate the formation of non-volatile char.

Evolved Gas Analysis (EGA)

For a definitive identification of decomposition products, TGA can be coupled to a Mass Spectrometer (TGA-MS) or a Fourier-Transform Infrared Spectrometer (TGA-FTIR). This allows for real-time analysis of the gases evolved during each mass loss step, confirming or refuting the predictions made in Section 2.0.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to provide a robust and reliable assessment of thermal stability.

Protocol: Differential Scanning Calorimetry (DSC)

-

Instrument Preparation: Ensure the DSC instrument is calibrated for temperature and enthalpy using a certified indium standard.[4]

-

Sample Encapsulation: In a controlled environment (e.g., a glovebox with an inert atmosphere), accurately weigh 2-5 mg of 2-Chloro-5-(1,1-difluoroethyl)pyridine into a high-pressure stainless steel crucible.

-

Causality: High-pressure crucibles are essential. The decomposition is expected to generate gas; a standard aluminum pan could rupture, leading to sample loss, instrument contamination, and inaccurate data.

-

-

Hermetic Sealing: Hermetically seal the crucible.

-

Experimental Program:

-

Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

Causality: A 10 °C/min heating rate is a standard screening rate that balances sensitivity and resolution.[5] The upper limit of 400 °C is chosen to ensure the full decomposition profile is captured, based on the typical stability of pyridine derivatives.

-

Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere and prevent oxidative side reactions.

-

-

Data Analysis: Record the heat flow versus temperature. Identify the onset temperature of any significant exothermic event.

Protocol: Thermogravimetric Analysis (TGA)

-

Instrument Preparation: Ensure the TGA is calibrated for mass and temperature (using the Curie point of a magnetic standard like nickel).

-

Sample Loading: Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

Causality: A slightly larger sample mass than DSC is often used to improve the accuracy of mass loss measurements. Ceramic or platinum pans are chosen for their high-temperature stability and inertness.

-

-

Experimental Program:

-

Place the sample pan in the TGA furnace.

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (purge rate of 50 mL/min).

-

-

Data Analysis: Record the mass, and the first derivative of the mass loss (DTG), as a function of temperature. Determine the onset temperature of mass loss and the temperatures of maximum mass loss rate from the DTG curve.

Data Interpretation & Hypothetical Results

The data from DSC and TGA must be analyzed in conjunction. The key parameters to extract are the onset temperatures for exotherms (from DSC) and mass loss (from TGA). The lower of these two temperatures should be considered the maximum safe operating temperature for short-term excursions.

Table 1: Hypothetical Thermal Analysis Data Summary

| Parameter | Method | Value (Hypothetical) | Interpretation |

| Melting Point (Tm) | DSC | 45 - 50 °C | Compound is a solid at room temperature. |

| Onset of Decomposition (Tonset) | DSC | 185 °C | Start of significant exothermic energy release. |

| Peak of Decomposition (Tpeak) | DSC | 210 °C | Temperature of maximum rate of heat release. |

| Decomposition Enthalpy (ΔHd) | DSC | -450 J/g | High energy release; indicates a significant thermal hazard. |

| Onset of Mass Loss | TGA | 188 °C | Correlates well with DSC onset, confirming decomposition. |

| Mass Loss (Step 1) | TGA | 35% @ 188-250°C | Corresponds to the loss of specific molecular fragments. |

| Mass Loss (Step 2) | TGA | 40% @ 250-380°C | Further fragmentation of the molecule. |

Note: The values in this table are illustrative examples of how data would be presented and should not be considered actual experimental results for 2-Chloro-5-(1,1-difluoroethyl)pyridine.

Safety, Handling, and Storage Recommendations

Based on the predicted thermal behavior and data from analogous compounds, the following precautions are essential:

-

Conditions to Avoid: Strictly avoid exposure to high temperatures, open flames, sparks, and static discharge.[1]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong bases, which could catalyze decomposition.[2][6]

-

Safe Storage: Store in a cool, dry, and well-ventilated place.[1] The container must be kept tightly sealed to prevent exposure to moisture or other contaminants. Based on the hypothetical data, long-term storage temperatures should not exceed 30-40°C to provide an adequate safety margin below the decomposition onset.

-

Personal Protective Equipment (PPE): Always handle this compound with appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[7][8] Work should be conducted in a well-ventilated fume hood.

Conclusion

References

-

Jubilant Ingrevia Limited. (n.d.). 2-Chloro-5-nitropyridine Safety Data Sheet. Retrieved from [Link]

-

Wlodek, M., et al. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Molecules, 29(2), 299. Retrieved from [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

Sources

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. fishersci.com [fishersci.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tainstruments.com [tainstruments.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. jubilantingrevia.com [jubilantingrevia.com]

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-(1,1-difluoroethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,1-Difluoroethyl Moiety in Pyridine Scaffolds

The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and agrochemical development. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, can significantly improve the efficacy and pharmacokinetic profile of bioactive compounds. Among the various fluorinated functional groups, the 1,1-difluoroethyl group has garnered considerable interest. Its ability to serve as a bioisostere for other functional groups and its impact on molecular conformation make it a valuable addition to the medicinal chemist's toolbox.

This technical guide provides a comprehensive overview of proposed synthetic strategies for 2-Chloro-5-(1,1-difluoroethyl)pyridine, a heterocyclic compound with potential applications in pharmaceutical and agrochemical research. Due to the limited availability of direct literature on the synthesis of this specific molecule, this guide will focus on plausible and scientifically grounded synthetic routes, drawing upon established organic chemistry principles and analogous transformations reported in the literature. The methodologies presented herein are intended to provide a strong foundation for the successful laboratory synthesis of this and related compounds.

Synthetic Strategy 1: Late-Stage Difluoroethylation via a Key Acetylpyridine Intermediate

This approach focuses on the initial synthesis of a versatile intermediate, 2-chloro-5-acetylpyridine, followed by the conversion of the acetyl group into the target 1,1-difluoroethyl moiety. This strategy allows for the potential synthesis of various analogues by modifying the final fluorination step.

Part 1: Synthesis of the Key Intermediate: 2-Chloro-5-acetylpyridine

The synthesis of 2-chloro-5-acetylpyridine can be achieved through several established methods. One of the most common approaches involves the Friedel-Crafts acylation of 2-chloropyridine. However, the direct acylation of pyridine derivatives can be challenging due to the deactivation of the ring by the nitrogen atom. A more reliable method involves the use of a pre-functionalized precursor, such as a Grignard reagent or an organolithium species derived from a halogenated pyridine.

A plausible and effective route commences with 2-chloro-5-bromopyridine, which can be converted to the corresponding Grignard reagent, followed by reaction with a suitable acetylating agent.

Experimental Protocol: Synthesis of 2-Chloro-5-acetylpyridine

-

Formation of the Grignard Reagent:

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, place a solution of 2-chloro-5-bromopyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the 2-chloro-5-bromopyridine solution to the magnesium turnings and gently heat to initiate the reaction.

-

Once the reaction has started (as evidenced by a color change and gentle refluxing), add the remaining 2-chloro-5-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Acylation Reaction:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of N,N-dimethylacetamide (DMA) (1.5 equivalents) in anhydrous THF.

-

Add the DMA solution dropwise to the cooled Grignard reagent solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-chloro-5-acetylpyridine.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and will be quenched by water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.

-

Inert Atmosphere: The use of an inert atmosphere prevents the reaction of the Grignard reagent with oxygen.

-

Activation of Magnesium: Iodine is used to etch the surface of the magnesium turnings, removing the passivating oxide layer and facilitating the initiation of the Grignard reaction.

-

Choice of Acetylating Agent: N,N-dimethylacetamide is a mild and effective acetylating agent for Grignard reagents.

-

Quenching: The use of a saturated ammonium chloride solution is a standard method for quenching Grignard reactions, as it protonates the intermediate alkoxide without causing significant side reactions.

Diagram of the Synthesis of 2-Chloro-5-acetylpyridine:

Caption: Synthetic route to 2-chloro-5-acetylpyridine.

Part 2: Conversion of the Acetyl Group to the 1,1-Difluoroethyl Group

The transformation of a carbonyl group into a geminal difluoride is a key step in the synthesis of many fluorinated compounds. Deoxofluorinating reagents are commonly employed for this purpose. Diethylaminosulfur trifluoride (DAST) and its more stable analogues, such as Deoxo-Fluor®, are effective reagents for this transformation.

Experimental Protocol: Deoxofluorination of 2-Chloro-5-acetylpyridine

-

Reaction Setup:

-

To a dry, plastic (e.g., PFA or FEP) or siliconized glass flask equipped with a magnetic stirrer and under an inert atmosphere, add a solution of 2-chloro-5-acetylpyridine (1.0 equivalent) in an anhydrous chlorinated solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

-

Addition of Deoxofluorinating Reagent:

-

Slowly add diethylaminosulfur trifluoride (DAST) (1.5 - 2.0 equivalents) to the cooled solution via a syringe. Caution: DAST is toxic and moisture-sensitive and should be handled in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

-

Work-up and Purification:

-

Carefully quench the reaction by pouring it into a cooled, saturated aqueous solution of sodium bicarbonate. Caution: The quenching process can be exothermic and may release HF gas.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 2-Chloro-5-(1,1-difluoroethyl)pyridine.

-

Causality Behind Experimental Choices:

-

Choice of Reagent: DAST is a widely used reagent for the deoxofluorination of ketones. It is important to use a slight excess to ensure complete conversion.

-

Solvent: Chlorinated solvents are typically used as they are inert to the reaction conditions.

-

Low Temperature: The reaction is initiated at low temperature to control the exothermicity and minimize side reactions.

-

Plastic or Siliconized Glassware: DAST can react with glass to produce silicon tetrafluoride and hydrogen fluoride. Using plastic or siliconized glassware is recommended to prevent this.

-

Aqueous Bicarbonate Quench: The use of a basic aqueous solution neutralizes any remaining DAST and acidic byproducts.

Diagram of the Deoxofluorination Reaction:

Caption: Conversion of the acetyl group to the 1,1-difluoroethyl group.

Synthetic Strategy 2: Pyridine Ring Formation with a Pre-installed 1,1-Difluoroethyl Group

An alternative strategy involves the construction of the pyridine ring using a precursor that already contains the 1,1-difluoroethyl moiety. The Bohlmann-Rahtz pyridine synthesis is a powerful method for the formation of substituted pyridines from an enamine and an α,β-unsaturated ketone.

This proposed route would involve the synthesis of a 1,1-difluoroethyl-containing enamine and its subsequent reaction with a suitable α,β-unsaturated carbonyl compound.

Part 1: Synthesis of a 1,1-Difluoroethyl-containing Enamine

A key precursor for this route is an enamine bearing the 1,1-difluoroethyl group. This can be prepared from a corresponding ketone. For instance, 3,3-difluoro-2-pentanone can be reacted with a secondary amine, such as morpholine, to form the desired enamine.

Experimental Protocol: Synthesis of 4-(3,3-Difluoropent-1-en-2-yl)morpholine

-

Reaction Setup:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3,3-difluoro-2-pentanone (1.0 equivalent), morpholine (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the reaction mixture to reflux and collect the water that is formed in the Dean-Stark trap.

-

Continue heating until no more water is collected.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

-

The crude enamine can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

-

Part 2: Bohlmann-Rahtz Pyridine Synthesis

The synthesized enamine can then be reacted with a suitable α,β-unsaturated carbonyl compound, such as an ethoxymethylene- or dimethylaminomethylene-β-ketoester, to construct the pyridine ring. The final step would involve chlorination at the 2-position.

Experimental Protocol: Proposed Bohlmann-Rahtz Synthesis

-

Cyclocondensation:

-

In a suitable solvent such as ethanol or acetic acid, react the enamine, 4-(3,3-difluoropent-1-en-2-yl)morpholine (1.0 equivalent), with an appropriate Michael acceptor, such as ethyl 2-formyl-3-oxobutanoate (1.0 equivalent).

-

Heat the reaction mixture to reflux for several hours.

-

-

Aromatization and Chlorination:

-

The intermediate dihydropyridine can be aromatized by treatment with an oxidizing agent or by heating.

-

The resulting 2-hydroxypyridine derivative can then be chlorinated using a standard chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the final product.

-

Causality Behind Experimental Choices:

-

Dean-Stark Apparatus: This is used to remove water from the reaction mixture, driving the equilibrium towards the formation of the enamine.

-

Acid Catalyst: p-Toluenesulfonic acid is a common acid catalyst for enamine formation.

-

Bohlmann-Rahtz Reaction: This is a classic and versatile method for the synthesis of substituted pyridines. The choice of the Michael acceptor will determine the substitution pattern on the final pyridine ring.

-

Chlorination: Phosphorus oxychloride is a standard and effective reagent for the conversion of 2-hydroxypyridines to 2-chloropyridines.

Diagram of the Proposed Bohlmann-Rahtz Synthesis:

Caption: Proposed Bohlmann-Rahtz route to the target compound.

Comparative Summary of Synthetic Strategies

| Strategy | Key Features | Advantages | Potential Challenges |

| 1: Late-Stage Difluoroethylation | Synthesis of a key acetyl intermediate followed by deoxofluorination. | More convergent, potentially higher overall yield, allows for late-stage diversification. | Handling of hazardous deoxofluorinating reagents, potential for side reactions during fluorination. |

| 2: Pyridine Ring Formation | Construction of the pyridine ring with a pre-installed difluoroethyl group. | Avoids the use of specialized fluorinating reagents in the final steps. | Potentially longer synthetic sequence, availability and synthesis of the difluoroethyl-containing precursors. |

Conclusion and Future Outlook

The synthesis of 2-Chloro-5-(1,1-difluoroethyl)pyridine, while not explicitly detailed in the current literature, is achievable through well-established synthetic methodologies. The two primary strategies outlined in this guide, late-stage difluoroethylation and pyridine ring formation with a fluorinated precursor, offer viable and robust pathways to this and related compounds. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the specific expertise and resources of the research team.

The continued development of novel fluorination methods and pyridine ring syntheses will undoubtedly lead to even more efficient and versatile approaches for the preparation of this and other valuable fluorinated heterocyclic compounds. The insights and protocols provided in this guide are intended to empower researchers to confidently undertake the synthesis of these important molecules, thereby accelerating the discovery of new and improved pharmaceuticals and agrochemicals.

References

As this guide presents proposed synthetic routes based on analogous transformations, the references provided will support the individual reaction types discussed.

-

Grignard Reagent Formation and Reaction

- Title: Organomagnesium Compounds in Process Chemistry: A Review of Their Synthesis and Use

- Source: Organic Process Research & Development

-

URL: [Link]

-

Deoxofluorination of Ketones

- Title: Diethylaminosulfur Trifluoride (DAST)

- Source: Chemical Reviews

-

URL: [Link]

-

Bohlmann-Rahtz Pyridine Synthesis

- Title: The Bohlmann-Rahtz Pyridine Synthesis

- Source: Comprehensive Organic Name Reactions and Reagents

-

URL: [Link]

- Chlorination of Hydroxypyridines: Title: Recent Advances in the Synthesis of 2-Chloropyridines Source: Synthesis

An In-depth Technical Guide to 2-Chloro-5-(1,1-difluoroethyl)pyridine: A Strategic Fluorinated Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Heterocycles

In the landscape of modern medicinal and agricultural chemistry, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for optimizing biological activity, metabolic stability, and pharmacokinetic profiles.[1][2] Fluorine-containing substituents can profoundly alter a molecule's properties, including lipophilicity, pKa, and conformation.[3] Among the diverse array of fluorinated motifs, the 1,1-difluoroethyl group (-CF₂CH₃) has emerged as a particularly valuable substituent. It serves as a bioisosteric mimic for groups like methoxy, offering similar steric properties while imparting distinct electronic effects and enhanced metabolic stability.[4]

This guide focuses on 2-Chloro-5-(1,1-difluoroethyl)pyridine (CAS No. 1353777-55-5), a heterocyclic building block that synergistically combines the advantageous properties of the 1,1-difluoroethyl group with the versatile reactivity of a chloropyridine core.[5] The chlorine atom at the 2-position provides a reliable handle for nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions, while the pyridine ring itself is a prevalent scaffold in numerous bioactive compounds.[6][7][8] This unique combination makes it an invaluable intermediate for accessing novel and complex molecular architectures in drug discovery and agrochemical development.

Physicochemical and Structural Data

A clear understanding of the fundamental properties of a building block is critical for its effective application in synthesis.

| Property | Value | Source |

| CAS Number | 1353777-55-5 | [5] |

| Molecular Formula | C₇H₆ClF₂N | [5][9] |

| Molecular Weight | 177.58 g/mol | [5] |

| Monoisotopic Mass | 177.01569 Da | [9] |

| Predicted XlogP | 2.6 | [9] |

| SMILES | CC(F)(F)c1ccc(Cl)nc1 | [9] |

| InChIKey | MIPDOKCSQCJWNE-UHFFFAOYSA-N | [9] |

Synthesis of the Building Block

The synthesis of 2-Chloro-5-(1,1-difluoroethyl)pyridine typically involves the construction of the substituted pyridine ring followed by the introduction of the chloro and difluoroethyl functionalities. While multiple proprietary routes exist, a common conceptual pathway involves the modification of a pre-existing pyridine derivative. A plausible general strategy begins with a suitable pyridine precursor, such as a 5-acetylpyridine derivative, which is then subjected to fluorination and chlorination steps.

The diagram below illustrates a conceptual synthetic workflow. The key transformation is the deoxyfluorination of a ketone precursor, a common method for installing gem-difluoro groups.

Caption: Conceptual workflow for the synthesis of the target building block.

Causality Behind Experimental Choices:

-

Deoxyfluorination: Reagents like diethylaminosulfur trifluoride (DAST) are effective for converting ketones to gem-difluorides. This step is crucial for installing the metabolically robust difluoroethyl moiety early in the synthesis.

-

Chlorination: The conversion of a 2-hydroxypyridine (or its tautomeric pyridone form) to a 2-chloropyridine is a standard and high-yielding transformation.[10] Reagents like phosphorus oxychloride (POCl₃) are commonly used as they are effective and readily available.[10] This step activates the 2-position for subsequent cross-coupling reactions.

Chemical Reactivity and Key Transformations

The synthetic utility of 2-Chloro-5-(1,1-difluoroethyl)pyridine stems from the reactivity of the C2-chloro substituent. This position is activated towards both nucleophilic aromatic substitution (SNAr) and, more significantly, a wide range of palladium-catalyzed cross-coupling reactions.

Caption: Common coupling reactions utilizing the C2-chloro position.

Expert Insights on Reactivity:

-

Palladium-Catalyzed Cross-Coupling: This is the most powerful application of this building block. The electron-deficient nature of the pyridine ring facilitates the oxidative addition step in the catalytic cycle. Suzuki-Miyaura coupling is particularly effective for introducing aryl or heteroaryl groups, while Buchwald-Hartwig amination allows for the construction of C-N bonds, which are critical in many pharmaceuticals.[6]

-

Positional Selectivity: The chlorine at the C2 position is generally more reactive than a chlorine at the C3 or C4 position in palladium-catalyzed reactions, allowing for predictable and selective functionalization.

-

Influence of the -CF₂CH₃ Group: This group is strongly electron-withdrawing, which further activates the C2 position towards nucleophilic attack, making SNAr reactions with strong nucleophiles (like alkoxides or thiolates) feasible under appropriate conditions.

The Role of the 1,1-Difluoroethyl Group in Bioactive Molecules

The strategic inclusion of the -CF₂CH₃ group is a deliberate choice to modulate key drug-like properties.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoroethyl group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[11][12][13] Replacing metabolically labile groups, such as methoxy (-OCH₃) or ethyl (-CH₂CH₃) groups, with -CF₂CH₃ can block common metabolic pathways (e.g., O-dealkylation or benzylic oxidation), thereby increasing the compound's half-life and bioavailability.[14][15]

-

Lipophilicity and Permeability: The -CF₂CH₃ group increases lipophilicity (logP) compared to a hydroxyl or amine group, which can enhance membrane permeability.[3] Its lipophilicity is comparable to that of an ethyl or isopropyl group, allowing for fine-tuning of a molecule's solubility and permeability profile.

-

Receptor Binding: The -CF₂CH₃ group acts as a bioisostere of a methoxy group.[4] It can mimic the steric profile of -OCH₃ while offering a different electronic signature. The C-F bonds can participate in favorable dipole-dipole or hydrogen bonding interactions with protein targets, potentially enhancing binding affinity.[3]

Applications in Agrochemical and Pharmaceutical Development

2-Chloro-5-(1,1-difluoroethyl)pyridine is a key intermediate for active ingredients where metabolic stability and specific steric/electronic properties are desired. Pyridine-containing compounds are crucial as agrochemicals, including fungicides, insecticides, and herbicides.[8] For instance, the related intermediate 2-chloro-5-chloromethylpyridine is fundamental to the synthesis of neonicotinoid insecticides like imidacloprid and acetamiprid.[16][17] By analogy, 2-Chloro-5-(1,1-difluoroethyl)pyridine serves as a scaffold for next-generation pesticides where the difluoroethyl group is introduced to overcome metabolic resistance or improve the intrinsic potency of the final product.

The trifluoromethylpyridine scaffold, a close relative, is a key component in numerous commercial fungicides and herbicides. The unique electronic properties conferred by fluorinated alkyl groups significantly influence biological activity.

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating method for the C-C bond formation, a critical step in elaborating the building block into a more complex scaffold.

Objective: To synthesize 2-(4-methoxyphenyl)-5-(1,1-difluoroethyl)pyridine.

Materials:

-

2-Chloro-5-(1,1-difluoroethyl)pyridine (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (2.5 eq)

-

1,4-Dioxane

-

Water

Procedure:

-

To a flame-dried Schlenk flask, add 2-Chloro-5-(1,1-difluoroethyl)pyridine, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio by volume). The use of a degassed solvent system is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring. The elevated temperature is necessary to drive the catalytic cycle forward at an efficient rate.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

-

Separate the organic layer. Wash the organic layer sequentially with water and brine. This workup removes inorganic salts and water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

-

Characterize the final product by ¹H NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its identity and purity.

Conclusion

2-Chloro-5-(1,1-difluoroethyl)pyridine is more than a simple intermediate; it is a strategic building block that provides a direct route to molecules with enhanced metabolic stability and tailored physicochemical properties. Its well-defined reactivity at the C2-chloro position allows for reliable and versatile incorporation into complex scaffolds via robust cross-coupling chemistry. For researchers in the pharmaceutical and agrochemical sectors, mastering the use of this building block opens a direct pathway to novel, high-performance active ingredients, accelerating the development of next-generation therapies and crop protection agents.

References

- Process for the production of 2-chloro-5-chloromethyl-pyridine.

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Center for Biotechnology Information. [Link]

-

Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Synfacts. [Link]

-

1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. Royal Society of Chemistry. [Link]

-

2-Chloro-5-fluoropyridine | C5H3ClFN | CID 2782801. National Center for Biotechnology Information. [Link]

-

2-chloro-5-(1,1-difluoroethyl)pyridine. PubChemLite. [Link]

- Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.

- 2-chloro-5-ethyl pyridine preparation method.

- Synthesis method of 2,3-difluoro-5-chloropyridine.

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

-

Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. National Center for Biotechnology Information. [Link]

-

Understanding the Application of 2,5-Dichloropyridine in Pharmaceutical Synthesis. Oreate. [Link]

-

2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479. National Center for Biotechnology Information. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

2-Chloro-5-(1,1-difluoroethyl)pyridine. Oakwood Chemical. [Link]

- Process for preparing 2-chloro-5-chloromethylpyridine.

-

Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. [Link]

-

Process for producing 2-chloro-5-trichloromethylpyridine. European Patent Office. [Link]

-

Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Longdom Publishing S.L. [Link]

-

The Multifaceted Role of Pyridine in Chemistry and Industry. Oreate. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

- Method for preparing 2-chloro-5-substituted pyridine.

-

Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. New England Drug Metabolism Discussion Group. [Link]

-

Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. National Center for Biotechnology Information. [Link]

-

2-Chloro-5-pyridine for Pesticides Market Size 2026-2032. 360iResearch. [Link]

-

2-Chloro-5-(chloromethyl)pyridine. National Center for Biotechnology Information. [Link]

-

Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents. National Center for Biotechnology Information. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]

-

5-chloro-2-(1,1-difluoroethyl)pyridine. PubChemLite. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. mdpi.com [mdpi.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 1,1-Difluoroethyl chloride (CH 3 CF 2 Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06406K [pubs.rsc.org]

- 5. 2-Chloro-5-(1,1-difluoroethyl)pyridine [oakwoodchemical.com]

- 6. nbinno.com [nbinno.com]

- 7. The Multifaceted Role of Pyridine in Chemistry and Industry - Oreate AI Blog [oreateai.com]

- 8. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PubChemLite - 2-chloro-5-(1,1-difluoroethyl)pyridine (C7H6ClF2N) [pubchemlite.lcsb.uni.lu]

- 10. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]

- 11. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. longdom.org [longdom.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nedmdg.org [nedmdg.org]

- 16. 2-Chloro-5-Chloromethylpyridine: Applications in Agricultural Chemistry and its Green Synthesis_Chemicalbook [chemicalbook.com]

- 17. 2-Chloro-5-(chloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Metabolic Stability Potential of 2-Chloro-5-(1,1-difluoroethyl)pyridine Derivatives

Executive Summary

This technical guide analyzes the metabolic stability profile of 2-Chloro-5-(1,1-difluoroethyl)pyridine , a strategic scaffold in modern medicinal and agrochemical chemistry.[1] The core value of this moiety lies in its ability to act as a metabolic block .[1] By replacing the metabolically labile benzylic hydrogens of a 5-ethylpyridine group with fluorine atoms, researchers can drastically extend the half-life (

This guide details the physicochemical mechanisms driving this stability, provides comparative metabolic pathways, and outlines validated experimental protocols for assessing intrinsic clearance (

Part 1: The Fluorine Effect on Physicochemical Properties[1][2]

The transition from a 5-ethyl group to a 5-(1,1-difluoroethyl) group is not merely a steric substitution; it is a profound electronic modification.[1]

The "Metabolic Switch" Mechanism

In non-fluorinated pyridine derivatives (e.g., 2-chloro-5-ethylpyridine), the carbon atom attached to the pyridine ring (the benzylic position) is a "metabolic soft spot."[1] Cytochrome P450 (CYP450) enzymes preferentially target this position for hydroxylation due to the stabilization of the radical intermediate by the aromatic ring.[1]

The Fluorine Blockade:

-

Bond Dissociation Energy (BDE): The C-F bond is significantly stronger (~116 kcal/mol) than the benzylic C-H bond (~85-90 kcal/mol).[1] This thermodynamic barrier effectively renders the C5 position inert to CYP450-mediated hydrogen atom abstraction.[1]

-

Electronic Deactivation: The strong electron-withdrawing nature of the gem-difluoro group lowers the electron density of the pyridine ring.[1] This reduces the basicity of the pyridine nitrogen (

modulation), potentially decreasing non-specific binding and altering the affinity for the heme iron in CYP enzymes.[1]

Lipophilicity and Permeability

Contrary to the intuition that polarity increases solubility, the 1,1-difluoroethyl group is lipophilic.[1]

-

LogP Impact: The

group typically increases -

Conformation: The "gauche effect" induced by the fluorines can lock the side chain into specific conformations, potentially improving binding selectivity to the target protein while preventing the "induced fit" required for metabolic degradation.[1]

Part 2: Metabolic Pathways & Visualization[1]

The following diagram contrasts the metabolic fate of the non-fluorinated analog versus the 2-chloro-5-(1,1-difluoroethyl)pyridine scaffold.

Diagram 1: Comparative Metabolic Fate

Caption: Figure 1.[1] The 1,1-difluoroethyl moiety blocks the benzylic hydroxylation pathway common to alkyl-pyridines.[1]

Part 3: Experimental Protocols

To validate the stability potential of this scaffold, a rigorous Microsomal Stability Assay is required.[1] This protocol is designed to calculate the Intrinsic Clearance (

Protocol: Liver Microsome Stability Assay (HLM/RLM)

Objective: Determine the metabolic stability of 2-Chloro-5-(1,1-difluoroethyl)pyridine in Human (HLM) or Rat (RLM) liver microsomes.

Reagents:

-

Test Compound: 2-Chloro-5-(1,1-difluoroethyl)pyridine (10 mM DMSO stock).[1]

-

Liver Microsomes: Pooled HLM/RLM (20 mg/mL protein concentration).[1]

-

NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2.[1]

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).[1]

-

Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).[1]

Step-by-Step Workflow:

-

Preparation:

-

Dilute Test Compound to 1 µM in Phosphate Buffer (0.1% DMSO final).

-

Prepare Microsome solution at 0.625 mg/mL in Phosphate Buffer.[1]

-

-

Pre-Incubation:

-

Mix 40 µL of Test Compound solution with 40 µL of Microsome solution in a 96-well plate.

-

Incubate at 37°C for 10 minutes (shaking).

-

-

Reaction Initiation:

-

Sampling (Time Course):

-

At time points

min, remove aliquots.

-

-

Quenching:

-

Immediately transfer aliquot into tubes containing cold Acetonitrile + Internal Standard.

-

Vortex for 10 minutes; Centrifuge at 4000 rpm for 20 minutes (4°C).

-

-

Analysis:

-

Inject supernatant into LC-MS/MS (MRM mode monitoring parent ion).[1]

-

Diagram 2: Experimental Workflow

Caption: Figure 2. Standardized workflow for assessing intrinsic clearance in liver microsomes.

Part 4: Data Analysis & Interpretation[1]

When analyzing the LC-MS/MS data, you will plot the natural log (ln) of the "Percent Remaining" vs. time.[1]

Calculations:

-

Slope (

): Derived from the linear regression of -

Half-life (

): -

Intrinsic Clearance (

):

Expected Results Table:

| Compound | Structure Feature | Metabolic Liability | ||

| Reference | 2-Chloro-5-ethylpyridine | < 20 min | High | Benzylic Hydroxylation |

| Target | 2-Chloro-5-(1,1-difluoroethyl)pyridine | > 120 min | Low | Blocked |

| Control | Verapamil | ~ 15 min | High | System Validation |

Interpretation:

If the Target compound shows

References

-

Jeschke, P. (2016).[1] The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection.[1] ChemBioChem. [1]

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [1]

-

Nauen, R., et al. (2015).[1] Flupyradifurone: a brief profile of a new butenolide insecticide. Pest Management Science.

-

Müller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [1]

-

Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. (Chapter on Metabolic Stability). [1]

Sources

Methodological & Application

Application Note: Precision Synthesis of Sulfoximine Insecticides using 2-Chloro-5-(1,1-difluoroethyl)pyridine

[1]

Abstract

This application note details the synthetic utility of 2-Chloro-5-(1,1-difluoroethyl)pyridine (CAS 1000508-34-4) as a strategic building block in the development of next-generation neonicotinoid and sulfoximine insecticides. Unlike traditional trifluoromethyl (

Molecular Profile & Strategic Value[1][2]